Lagociclovir -

Lagociclovir

Catalog Number: EVT-8696428
CAS Number:
Molecular Formula: C10H12FN5O3
Molecular Weight: 269.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lagociclovir is a nucleoside analogue that has been primarily developed for its antiviral properties, particularly against the hepatitis B virus. It is structurally related to acyclovir and has shown promise in preclinical studies for its potential efficacy in treating viral infections. The compound is classified as a purine nucleoside analogue, which acts by interfering with viral DNA synthesis.

Source and Classification

Lagociclovir is derived from 2-amino-6-chloropurine, a common precursor in the synthesis of various antiviral agents. As a member of the class of compounds known as nucleoside analogues, it mimics the structure of natural nucleosides, allowing it to be incorporated into viral DNA during replication, ultimately leading to termination of the growing DNA strand.

Synthesis Analysis

The synthesis of lagociclovir involves several steps that can vary in complexity depending on the method employed. A notable synthesis route includes:

  1. Starting Material: The process begins with 2-amino-6-chloropurine.
  2. Intermediate Formation: This compound undergoes acylation and other modifications to form various intermediates.
  3. Final Steps: The final product is achieved through a series of condensation and hydrolysis reactions.

A specific five-step synthesis has been documented, which allows for production at a kilogram scale, making it suitable for further pharmaceutical development .

Molecular Structure Analysis

Lagociclovir possesses a molecular structure characterized by a purine base with specific functional groups that enhance its antiviral activity. Its molecular formula is C₁₃H₁₅ClN₄O₃, and it features:

  • Molecular Weight: Approximately 300.74 g/mol.
  • Structural Features: The presence of a chlorinated purine base and hydroxymethyl side chain contributes to its mechanism of action.

The structural representation includes:

  • A purine ring system,
  • Hydroxymethyl and acyl groups that play critical roles in its biological activity.
Chemical Reactions Analysis

Lagociclovir participates in several chemical reactions:

  1. Nucleophilic Substitution: The chlorinated position on the purine ring can undergo nucleophilic attack, facilitating further modifications.
  2. Condensation Reactions: These are crucial for forming the final product from intermediates.
  3. Hydrolysis: This reaction is essential for converting acylated intermediates into the active nucleoside form.

These reactions are typically performed under controlled conditions to optimize yield and purity.

Mechanism of Action

Lagociclovir exerts its antiviral effects by mimicking natural nucleotides, allowing it to be incorporated into viral DNA during replication. Once integrated, it causes chain termination due to the lack of a necessary 3'-hydroxyl group for further elongation. This effectively halts viral replication and reduces viral load in infected cells.

Key Data on Mechanism

  • Target Viruses: Primarily effective against hepatitis B virus.
  • Inhibition Profile: Shows selective inhibition with minimal effects on human DNA polymerases.
Physical and Chemical Properties Analysis

Lagociclovir exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents, which is beneficial for formulation into dosage forms.
  • Stability: Stability under various pH conditions can influence its effectiveness as an antiviral agent.

Relevant Data

  • Melting Point: Approximately 170°C.
  • pKa Values: Relevant for understanding its ionization state in biological systems.
Applications

Lagociclovir has significant potential in scientific research and clinical applications:

  • Antiviral Therapy: Primarily investigated for treating hepatitis B infections.
  • Research Tool: Used in studies exploring viral mechanisms and resistance patterns.
  • Pharmaceutical Development: Ongoing research aims to optimize formulations for improved bioavailability and efficacy.
Synthesis and Development of Valganciclovir

Historical Context of Antiviral Prodrug Design

The development of valganciclovir emerged from the critical need to overcome the pharmacokinetic limitations of ganciclovir, the parent compound used for cytomegalovirus (CMV) management since the 1980s. Ganciclovir’s clinical utility was severely restricted by its poor oral bioavailability (approximately 5–9%), necessitating intravenous administration and prolonged hospital stays [3] [5]. This challenge catalyzed research into prodrug strategies, wherein pharmacologically inactive derivatives are metabolized in vivo to active drugs. The esterification approach—successful with earlier antivirals like acyclovir (valacyclovir)—became a template for ganciclovir optimization. By the late 1990s, Roche Colorado Corporation pioneered the synthesis of valganciclovir as the L-valyl ester of ganciclovir, designed to exploit intestinal peptide transporters for enhanced absorption [3] [6]. This innovation aligned with broader trends in antiviral prodrug design focused on leveraging physiological pathways to bypass solubility and permeability barriers.

Rationale for Esterification Strategies in Bioavailability Enhancement

Valganciclovir’s design specifically targeted the mechanistic deficiencies of ganciclovir through strategic esterification:

  • Transporter-Mediated Uptake: The addition of a valine moiety enables recognition by oligopeptide transporters (e.g., PEPT1) in the intestinal epithelium, facilitating active uptake. This process increases oral bioavailability to 60%, a 6–10-fold improvement over ganciclovir [3] [5].
  • Enzymatic Conversion: Upon absorption, valganciclovir undergoes rapid hydrolysis by intestinal and hepatic esterases, releasing ganciclovir into systemic circulation. In vivo studies confirm near-complete conversion within hours post-administration [5].
  • Food Synergy: Coadministration with high-fat meals boosts bioavailability by 30%, attributed to delayed gastric emptying and prolonged exposure to esterases [5].

Table 1: Key Pharmacokinetic Advantages of Valganciclovir Over Ganciclovir

ParameterGanciclovirValganciclovirImprovement Factor
Oral Bioavailability5–9%60%6.7–12×
Tₘₐₓ (hours)1.5–2.02.0–2.5Comparable
Plasma Half-life2.5–4.0 hours4.0–4.5 hoursSlight extension

This esterification strategy exemplifies rational prodrug design to optimize drug delivery while maintaining the parent compound’s antiviral efficacy [3] [5] [6].

Industrial-Scale Synthetic Pathways and Optimization Challenges

The commercial synthesis of valganciclovir required overcoming significant industrial challenges, culminating in Roche’s second-generation Guanine Triester (GTE) Process. Initial routes relied on low-yielding, multi-step sequences with hazardous reagents and substantial waste generation [2] [7]. Key innovations included:

  • Reagent Reduction: The GTE Process streamlined synthesis from 22 intermediates to 11, eliminating toxic solvents like dimethylformamide and halogenated compounds. This reduced hazardous liquid waste by 2.5 million pounds annually [2].
  • Catalysis and Recycling: Implementation of stereoselective catalysts ensured high-purity L-valine esterification. Four major reagents were recycled, improving atom economy and reducing raw material costs by 40% [2].
  • Throughput and Yield: Optimized reaction conditions doubled production throughput and increased overall yield by >25% compared to first-generation methods [2] [7].

Table 2: Environmental and Efficiency Gains in the GTE Process

MetricFirst-Generation ProcessGTE ProcessImprovement
Annual Hazardous Waste2.5M lbs (liquid)0 lbs100% reduction
56,000 lbs (solid)0 lbs100% reduction
Chemical Reagents221150% reduction
Production ThroughputBaseline2× baseline100% increase
Overall YieldBaseline>25% increaseSignificant enhancement

Challenges persisted in achieving consistent diastereomeric purity and scaling esterification reactions. Additionally, stringent regulatory requirements for genotoxic impurity control necessitated advanced purification techniques. The GTE Process, registered with the U.S. Food and Drug Administration in 2000, remains the global standard for valganciclovir manufacturing [2] [7].

Properties

Product Name

Lagociclovir

IUPAC Name

2-amino-9-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

InChI

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)

InChI Key

RTJUXLYUUDBAJN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.